molecular formula C5H10ClNS B13273564 3-Chloro-2,2-dimethylpropanethioamide

3-Chloro-2,2-dimethylpropanethioamide

Cat. No.: B13273564
M. Wt: 151.66 g/mol
InChI Key: IOFGNHTXPGQUOJ-UHFFFAOYSA-N
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Description

3-Chloro-2,2-dimethylpropanethioamide is an organic compound with the molecular formula C₅H₁₀ClNS. It is a thioamide derivative, characterized by the presence of a sulfur atom bonded to an amide group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,2-dimethylpropanethioamide typically involves the reaction of 3-chloro-2,2-dimethylpropionyl chloride with ammonium thiocyanate. The reaction is carried out in an organic solvent such as dichloromethane, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,2-dimethylpropanethioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2,2-dimethylpropanethioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2,2-dimethylpropanethioamide involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with thiol-containing enzymes and proteins .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2,2-dimethylpropionic acid: This compound is structurally similar but lacks the thioamide group.

    3-Chloro-2,2-dimethylpropionyl chloride: Another related compound used in the synthesis of 3-Chloro-2,2-dimethylpropanethioamide.

Uniqueness

This compound is unique due to its thioamide functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C5H10ClNS

Molecular Weight

151.66 g/mol

IUPAC Name

3-chloro-2,2-dimethylpropanethioamide

InChI

InChI=1S/C5H10ClNS/c1-5(2,3-6)4(7)8/h3H2,1-2H3,(H2,7,8)

InChI Key

IOFGNHTXPGQUOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCl)C(=S)N

Origin of Product

United States

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